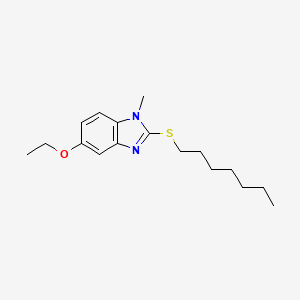
Alliumoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alliumoside B is a steroidal saponin glycoside derived from the Allium genus, particularly from species like Allium narcissiflorum. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alliumoside B involves the extraction of steroidal saponins from Allium species. The process typically includes:
Extraction: Using solvents like methanol to extract the saponins from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other saponins.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alliumoside B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Acidic and Basic Conditions: For hydrolysis and glycosidic bond cleavage.
Major Products Formed:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Compounds: From reduction processes.
Hydrolyzed Products: From glycosidic bond cleavage.
Scientific Research Applications
Alliumoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Alliumoside B involves its interaction with cellular membranes and enzymes:
Molecular Targets: It targets enzymes involved in inflammatory pathways and fungal cell wall synthesis.
Pathways Involved: Modulates pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- Trillin
- Melongoside B
- Funkioside A
Comparison:
- Trillin: Similar glycosidic structure but differs in its aglycone part.
- Melongoside B: Shares similar biological activities but has different sugar moieties.
- Funkioside A: Similar in structure but varies in its biological effects .
Properties
CAS No. |
56126-14-8 |
|---|---|
Molecular Formula |
C51H84O24 |
Molecular Weight |
1081.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,8R,9S,13R)-16-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-20(19-68-45-41(64)37(60)33(56)28(15-52)69-45)7-12-50(67)21(2)32-27(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(75-47-43(66)39(62)35(58)30(17-54)71-47)44(40(63)36(59)31(18-55)74-51)72-46-42(65)38(61)34(57)29(16-53)70-46/h5,20-21,23-47,52-67H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51-/m0/s1 |
InChI Key |
ALPKPXXOFFUSLY-ZVKAMZIBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
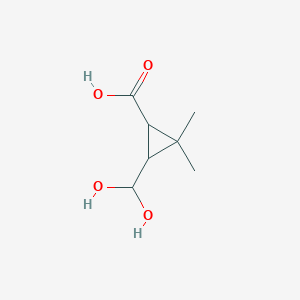

![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
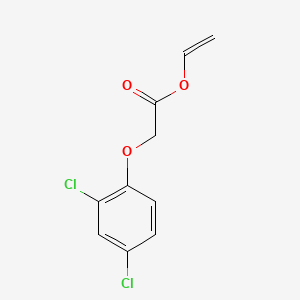
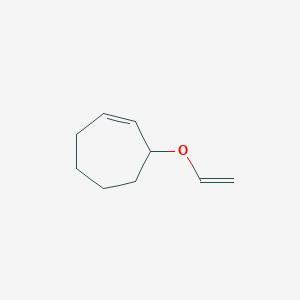
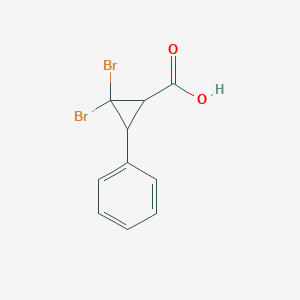
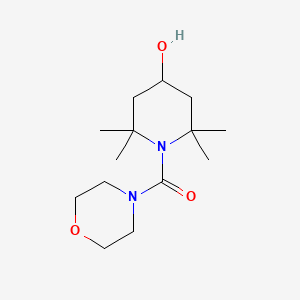


![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

